2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
“2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H5BrF4 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5BrF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2 . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and trifluoroethoxy substituents.Scientific Research Applications
Aryne Route to Organofluorine Compounds
- 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene serves as a precursor in the generation of arynes, which are intermediates in organic synthesis. These arynes can be trapped and transformed into various organofluorine compounds, including naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Synthesis of Organofluorine Compounds
- This chemical is instrumental in synthesizing diverse organofluorine compounds, such as phenyllithiums, through halogen-metal interconversion. These compounds find extensive use in various fields, including pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Radiochemical Synthesis
- It's also used in the radiochemical synthesis of fluoromethyl-benzene compounds. These compounds are potential bifunctional labeling agents, which could have applications in medical imaging and diagnosis (Namolingam et al., 2001).
Organometallic Synthesis
- Another application is as a starting material in organometallic synthesis. It enables the formation of phenylmagnesium, -lithium, and -copper intermediates, which are valuable in various synthetic applications (Porwisiak & Schlosser, 1996).
Fluorinated Compound Formation
- The compound aids in the formation of fluoroalkoxy benzenes, which are crucial in making polymers, blood substitutes, pharmaceuticals, and pesticides. The synthesis usually involves reactions with electrophilic haloalkyl fluorides (Gupton et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKCXSBTWPBPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549597-57-0 | |
Record name | 2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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